Norophthalamic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Norophthalamic acid can be synthesized through various methods. One common synthetic route involves the use of glutathione as a starting material. The synthesis process typically involves the following steps:
Reaction Conditions: The reaction is carried out in an aqueous phosphate buffer with acetonitrile as the solvent at a pH of 7 and a temperature of 20°C.
Catalysts and Reagents: The reaction employs [4,4’-bis(1,1-dimethylethyl)-2,2’-bipyridine-N1,N1‘]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]iridium (III) hexafluorophosphate and triethyl phosphite as catalysts.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Norophthalamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often use halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Norophthalamic acid has a wide range of scientific research applications, including:
Neurochemistry Research: It is used for the determination of neurotransmitters like serotonin and norepinephrine in the brain.
Microbial Metabolism and Chemical Marker Analysis: It is utilized in gas chromatography-mass spectrometry methods for analyzing microbial metabolites and chemical markers.
Sonochemical Studies: It is used in studying the effects of ultrasound on aqueous solutions, particularly in generating hydroxyl radicals.
Plant Growth and Agricultural Studies: It has been investigated for its effects on plant growth, particularly in paddy rice.
Environmental Microbiology and Bioremediation: It is relevant in microbial degradation processes and environmental cleanup.
Mechanism of Action
The mechanism of action of norophthalamic acid involves its interaction with specific molecular targets and pathways. For example, in plant biology, it acts as an inhibitor of polar auxin transport by directly associating with and inhibiting PIN auxin transporters . This inhibition affects various developmental processes, including shoot branching and floral development .
Comparison with Similar Compounds
Norophthalamic acid is similar to other oligopeptides, such as:
Naphthylphthalamic Acid: This compound is used as an auxin transport inhibitor in plant biology.
Indole-3-acetic Acid: A major natural auxin form involved in plant growth and development.
Uniqueness: this compound’s unique properties, such as its specific peptide sequence and its applications in diverse fields like neurochemistry, plant biology, and environmental microbiology, distinguish it from other similar compounds.
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6/c1-5(9(17)12-4-8(15)16)13-7(14)3-2-6(11)10(18)19/h5-6H,2-4,11H2,1H3,(H,12,17)(H,13,14)(H,15,16)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVCUZZJCXVVDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912236 | |
Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-21-8 | |
Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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